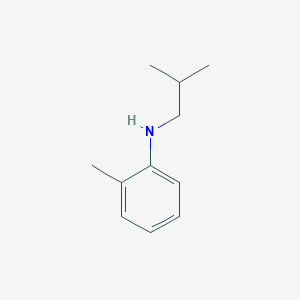

N-(Isobutyl)-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2-methyl-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C11H17N/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3 |

InChI Key |

ICBWQRKVWWMKNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Isobutyl 2 Methylaniline

Direct N-Alkylation Strategies for 2-Methylaniline Precursors

Direct N-alkylation of 2-methylaniline (also known as o-toluidine) is a primary route to introduce the isobutyl group onto the nitrogen atom. This can be accomplished using different alkylating agents and methodologies.

Alkylation with Isobutyl Halides

The reaction of 2-methylaniline with isobutyl halides, such as isobutyl bromide or isobutyl chloride, represents a conventional approach to N-alkylation. This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. However, a significant drawback of this method is the potential for overalkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reactivity of the product, N-(isobutyl)-2-methylaniline, is often comparable to or greater than the starting amine, making selective mono-alkylation challenging to control. masterorganicchemistry.com

Reductive Amination of 2-Methylaniline with Isobutyraldehyde (B47883)

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. rsc.orgyoutube.com This two-step, one-pot process involves the initial reaction of 2-methylaniline with isobutyraldehyde to form an intermediate imine (or enamine), which is then reduced in situ to the desired this compound. youtube.commasterorganicchemistry.com This method offers greater control and selectivity compared to direct alkylation with halides. masterorganicchemistry.com

Catalytic hydrogenation is a common method for the reduction of the imine intermediate in reductive amination. rsc.org This approach utilizes a metal catalyst and molecular hydrogen as the reducing agent.

| Catalyst | Reducing Agent | Key Features |

| Palladium on Carbon (Pd/C) | H₂ | A widely used heterogeneous catalyst for various hydrogenation reactions. |

| Platinum(IV) oxide (PtO₂) | H₂ | Another effective heterogeneous catalyst, often used in the form of Adams' catalyst. |

| Raney Nickel | H₂ | A cost-effective catalyst, though sometimes less selective than precious metal catalysts. |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ | Can offer high activity and selectivity under specific conditions. researchgate.net |

The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial for achieving high yields and selectivity, minimizing side reactions such as the reduction of the aldehyde to an alcohol. rsc.org

In recent years, metal-free reductive amination methods have gained attention as more environmentally benign alternatives. These protocols avoid the use of potentially toxic and expensive heavy metals.

One such approach utilizes hydrosilanes as reducing agents. For instance, 1-hydrosilatrane has been reported as an effective reducing agent for the reductive amination of amines with aldehydes. drugapprovalsint.com This method is tolerant of various functional groups and proceeds under mild conditions. drugapprovalsint.com Another metal-free option involves the use of sodium borohydride (B1222165) (NaBH₄) in 2,2,2-trifluoroethanol (B45653) (TFE), which has been shown to be a simple and convenient procedure for the reductive alkylation of primary and secondary amines. organic-chemistry.org

| Reagent System | Key Features |

| 1-Hydrosilatrane | Air and moisture-stable silane, effective for a wide range of substrates. drugapprovalsint.com |

| Sodium Borohydride in TFE | Catalyst-free, rapid reactions with high yields and easy workup. organic-chemistry.org |

N-Alkylation using Alcohols (e.g., Isobutanol) as Alkylating Agents

The use of alcohols as alkylating agents is a green and atom-economical approach to N-alkylation, with water being the only byproduct. rsc.org This method, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine. rsc.org

Transition metal complexes, particularly those of iridium and ruthenium, are highly effective catalysts for the N-alkylation of amines with alcohols. acs.org These catalysts facilitate the "borrowing hydrogen" mechanism.

Iridium-based catalysts, such as [IrCl₂(Cp*)]₂ and various NHC-phosphine-Ir complexes, have demonstrated high activity for the N-alkylation of anilines with a broad range of primary alcohols, including at room temperature and under solvent-free conditions. rsc.orgnih.govdeepdyve.com These reactions can achieve high yields and selectivity for the desired N-alkylated amine. nih.gov

Ruthenium catalysts have also been extensively studied for this transformation. acs.org Ruthenium pincer complexes, for example, have been successfully employed for the direct α-alkylation of β-naphthol using primary alcohols, a reaction that proceeds via an aldehyde intermediate. nih.gov While not a direct example for 2-methylaniline, the principle is applicable.

| Catalyst System | Alcohol | Key Features |

| Iridium NHC-phosphine complexes | Primary alcohols | High yields, can be performed at room temperature and solvent-free. rsc.orgnih.gov |

| [IrCl₂(Cp*)]₂ | Benzyl (B1604629) alcohols | Effective for N-alkylation of anilines. nih.gov |

| Ruthenium Pincer Complexes | Primary alcohols | Demonstrated for alkylation of naphthols, applicable to other aromatics. nih.gov |

The mechanism for this catalytic cycle generally involves the oxidation of the alcohol to an aldehyde by the metal complex, which then reacts with the amine to form an imine. nih.gov The metal-hydride species, formed during the initial oxidation, then reduces the imine to the final amine product, regenerating the catalyst. nih.gov

Heterogeneous Catalysis (e.g., Ni/ZnAlOx)

The synthesis of N-alkylanilines through heterogeneous catalysis represents a significant advancement in sustainable chemistry, offering advantages such as catalyst reusability and simplified product purification. One notable approach is the N-alkylation of anilines with alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govmdpi.com This process involves three key steps: the catalyst first dehydrogenates the alcohol to form an aldehyde intermediate. This aldehyde then condenses with the amine to form an imine, which is subsequently hydrogenated by the catalyst using the hydrogen "borrowed" in the first step. mdpi.com

While a specific application for the synthesis of this compound using a Nickel/Zinc-Aluminum mixed oxide (Ni/ZnAlOx) catalyst has not been detailed in the reviewed literature, the performance of this catalytic system in similar reactions provides valuable insights. For instance, a Ni/ZnAlOx catalyst prepared from a NiZnAl-layered double hydroxide (B78521) (LDH) precursor has been effectively used for the N-methylation of aniline (B41778) using methanol (B129727). rsc.org The study highlights that the catalyst's activity and selectivity are influenced by the calcination temperature and the presence of a base. rsc.org

The choice of support material is critical in these reactions. Acid-base bifunctional supports generally show higher activity than purely acidic or basic ones, as both site types are necessary for the reaction mechanism to proceed efficiently. encyclopedia.pub Various metal-based heterogeneous catalysts have been explored for the N-alkylation of amines with alcohols, including those based on Ni, Cu, Mn, and Zn. researchgate.netresearchgate.net For example, nickel nanoparticles supported on various metal oxides (Ni/MOx) have demonstrated high activity for the alkylation of anilines with both benzyl and aliphatic alcohols under additive-free conditions. digitellinc.com

Alternatively, reductive amination using heterogeneous catalysts provides another route. In this method, 2-methylaniline could be reacted with isobutyraldehyde in the presence of hydrogen and a catalyst. Catalysts such as Platinum on Carbon (Pt/C) and Rhodium on Carbon (Rh/C) have been shown to be effective for reductive aminations, often accelerated by microwave irradiation. mdpi.com

Table 1: Comparison of Heterogeneous Catalysts in N-Alkylation Reactions (Note: Data is generalized from reactions of anilines with various alcohols/aldehydes, as specific data for this compound is not available.)

| Catalyst System | Reactants | General Conditions | Key Findings | Reference |

| Ni/ZnAlOx | Aniline, Methanol | 160°C, 1 MPa N₂, Base (e.g., NaOH) | Effective for N-methylation; base presence enhances selectivity for mono-alkylation. | rsc.org |

| Ni/θ-Al₂O₃ | Aniline, Aliphatic Alcohols | Additive-free | High activity and reusability for converting primary amines to secondary amines. | digitellinc.com |

| Pt/C or Rh/C | Amine, Ketone/Aldehyde | 50-80°C, 5-10 bar H₂, Microwave | Microwave irradiation significantly reduces reaction times. | mdpi.com |

| Zn-based catalyst | Aromatic Amines, Alcohols | Ligand-free | Efficient for mono-N-alkylation via a borrowing hydrogen mechanism. | researchgate.netresearchgate.net |

Other Amination and Coupling Reactions

Beyond direct alkylation with heterogeneous catalysts, several classical and modern coupling reactions are instrumental in forming the crucial N-aryl bond.

Cross-Coupling Reactions (e.g., N-Aryl Amination Methodologies)

N-Aryl amination reactions are powerful tools for constructing carbon-nitrogen bonds. The synthesis of this compound via this route would typically involve the reaction of a 2-methylphenyl electrophile with isobutylamine (B53898). Two of the most prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-promoted reaction converting aryl halides to aryl amines. wikipedia.org Traditionally, this reaction requires stoichiometric amounts of copper and high temperatures (often over 200°C) in polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org To synthesize this compound, 2-chloro- or 2-iodotoluene (B57078) would be reacted with isobutylamine in the presence of a copper catalyst and a base. Modern variations of the Ullmann reaction utilize soluble copper catalysts with specific ligands, which can lower the required reaction temperatures. organic-chemistry.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination , a more contemporary method, utilizes palladium catalysts with specialized phosphine (B1218219) ligands to couple amines with aryl halides or pseudohalides under milder conditions than the Ullmann reaction. rsc.orgnih.gov This reaction has become a cornerstone of medicinal and process chemistry due to its broad substrate scope and high functional group tolerance.

Palladium-Catalyzed Amination

Palladium-catalyzed amination, largely synonymous with the Buchwald-Hartwig reaction, is a highly efficient method for the synthesis of N-aryl amines. nih.gov The synthesis of this compound would be achieved by coupling an aryl halide, such as 2-bromotoluene (B146081) or 2-chlorotoluene, with isobutylamine.

The catalytic cycle involves a Pd(0) species which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine, and subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, as it must facilitate both the oxidative addition and the reductive elimination steps. Sterically hindered and electron-rich phosphine ligands, such as XPhos or t-BuXPhos, are often employed. nih.gov The reaction is performed in the presence of a base, with sodium tert-butoxide (t-BuONa) being a common choice. nih.gov

Table 2: Key Features of N-Aryl Amination Reactions

| Reaction | Metal Catalyst | Typical Substrates | General Conditions |

| Ullmann Condensation | Copper (Cu) | Aryl Iodides/Bromides, Amines | High temperatures (>200°C), Polar solvents (DMF, NMP), Stoichiometric Cu or Cu(I) salts. |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Chlorides/Bromides/Triflates, Amines | Milder temperatures, Non-polar solvents (Toluene), Pd(0) source, Phosphine ligand, Strong base (e.g., t-BuONa). |

Multi-Step Synthesis from Alternative Precursors

Synthesizing this compound can also be accomplished through sequential reactions starting from more readily available precursors like nitroarenes or primary anilines.

Conversion of 2-Methylnitrobenzene Derivatives

A highly efficient and atom-economical approach is the one-pot reductive amination of nitroarenes. nih.gov This method combines the reduction of a nitro group and the reductive amination of a carbonyl compound into a single synthetic operation. To produce this compound, 2-methylnitrobenzene (o-nitrotoluene) can be reacted with isobutyraldehyde. nih.govresearchgate.net

The process is typically catalyzed by a transition metal catalyst, often supported nanoparticles, in the presence of a reducing agent like molecular hydrogen (H₂) or formic acid. researchgate.netfrontiersin.org The reaction proceeds through several key steps within the same pot:

Reduction of the nitro group of 2-methylnitrobenzene to the amino group of 2-methylaniline. nih.gov

Condensation of the newly formed 2-methylaniline with isobutyraldehyde to generate an imine intermediate. nih.gov

Reduction of the imine's C=N bond to yield the final secondary amine, this compound. nih.gov

Various heterogeneous catalysts based on palladium, gold, cobalt, or nickel have been developed for this transformation, demonstrating good yields and selectivity. nih.govresearchgate.netnih.gov For example, palladium nanoparticles doped on graphite (B72142) oxide (Pd@GO) have been reported as an effective catalyst for this type of one-pot reaction. researchgate.net

Derivatization of Primary or Secondary Anilines

The most direct multi-step synthesis involves the derivatization of 2-methylaniline (o-toluidine). This is achieved through N-alkylation, where an isobutyl group is introduced onto the nitrogen atom of the primary amine. Two primary methods are prevalent:

Reductive Amination: This involves reacting 2-methylaniline with isobutyraldehyde. The initial reaction forms an imine intermediate, which is then reduced to the final product. Common reducing agents for this laboratory-scale transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120). organic-chemistry.org This method is widely used due to its mild conditions and high chemoselectivity. organic-chemistry.org

Direct Alkylation with an Alkyl Halide: 2-methylaniline can be reacted with an isobutyl halide, such as isobutyl bromide or isobutyl iodide. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct and may lead to over-alkylation (formation of a tertiary amine) if conditions are not carefully controlled.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of the synthesis of this compound focuses on maximizing the yield and selectivity towards the desired product while minimizing the formation of byproducts. Key parameters that are systematically investigated include solvent effects, the influence of catalysts and co-catalysts, and the dependence of the reaction on temperature and pressure.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly influence the rate and outcome of the reductive amination process. Solvents play a crucial role in dissolving the reactants, stabilizing intermediates, and in some cases, participating in the reaction mechanism. While specific data on the direct synthesis of this compound is not extensively available in publicly accessible literature, general principles of reductive amination suggest that a range of organic solvents can be employed.

Commonly used solvents in reductive amination include alcohols like methanol and ethanol, as well as aprotic solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). researchgate.net More environmentally benign solvents like ethyl acetate (B1210297) have also been shown to be effective for similar reactions. arkat-usa.org The selection of the solvent is often tied to the choice of the reducing agent and the catalyst. For instance, when using catalytic hydrogenation with a metal catalyst, caution is advised with alcoholic solvents as they can undergo oxidation on the catalyst surface, leading to the formation of unwanted aldehyde or ketone impurities. arkat-usa.org

To illustrate the potential impact of solvents, the following hypothetical data table outlines expected trends based on general knowledge of reductive amination reactions.

Table 1: Hypothetical Influence of Solvents on the Reductive Amination of 2-Methylaniline with Isobutyraldehyde

| Solvent | Expected Yield (%) | Expected Selectivity (%) | Notes |

|---|---|---|---|

| Methanol | High | Moderate | Potential for side reactions with some catalysts. |

| Ethanol | High | Moderate | Similar to methanol, but may offer different solubility. |

| Tetrahydrofuran (THF) | Good | Good | Generally inert and a good solvent for many reagents. |

| Dichloromethane (DCM) | Good | Good | Effective but raises environmental and safety concerns. |

| Ethyl Acetate | Moderate to Good | Good | A greener alternative to chlorinated solvents. arkat-usa.org |

| Toluene | Moderate | Good | Can be effective, especially at higher temperatures. |

Influence of Catalysts and Co-catalysts

The catalyst is a cornerstone of the reductive amination process, facilitating the reduction of the intermediate imine. A variety of catalytic systems, both heterogeneous and homogeneous, have been developed for this purpose.

Heterogeneous catalysts are widely used due to their ease of separation from the reaction mixture. Common examples include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂), which are typically used in conjunction with molecular hydrogen (H₂) as the reductant. researchgate.net Nickel-based catalysts have also demonstrated high activity and selectivity in the N-alkylation of amines. For instance, a study on the selective mono-N-methylation of anilines using a heterogeneous Ni/ZnAlOx catalyst showed high yields under optimized conditions. While this study used methanol as the alkylating agent, the principles can be extended to reductive amination with aldehydes.

Homogeneous catalysts, such as complexes of ruthenium(II), iridium(III), and rhodium(I), offer high activity and selectivity, often under milder reaction conditions. researchgate.net These catalysts are soluble in the reaction medium.

The following table summarizes various catalysts and their reported performance in analogous N-alkylation and reductive amination reactions, providing an insight into their potential application for the synthesis of this compound.

Table 2: Catalyst Systems for Reductive Amination and N-Alkylation of Anilines

| Catalyst | Reactants | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ni/ZnAlOx | Aniline, Methanol | - | Methanol | 160 | 93 (N-methylaniline) | |

| Pd/C | General Aldehydes/Ketones, Amines | H₂ | Various | Varies | High | researchgate.net |

| PtO₂ | General Aldehydes/Ketones, Amines | H₂ | Various | Varies | High | researchgate.net |

| Ru(II) complexes | General Aldehydes/Ketones, Amines | H₂ or transfer hydrogenation | Various | Varies | High | researchgate.net |

| Ir(III) complexes | General Aldehydes/Ketones, Amines | H₂ or transfer hydrogenation | Various | Varies | High | researchgate.net |

Temperature and Pressure Dependence in Synthetic Pathways

For catalytic hydrogenation reactions, pressure, specifically the pressure of hydrogen gas, is a key variable. Higher hydrogen pressure typically increases the rate of reduction of the imine intermediate. The optimal pressure is a balance between achieving a reasonable reaction rate and the practical limitations and safety considerations of the equipment.

A patent describing the synthesis of a related compound, m-isobutyl-aniline, which involves a multi-step process starting from isobutyraldehyde, indicates reaction temperatures in the range of 80-90°C for one of the steps. This suggests that moderately elevated temperatures are likely beneficial for reactions involving isobutyraldehyde.

The interplay between temperature and pressure is crucial for optimizing the process. The following table provides a hypothetical representation of how these parameters might influence the synthesis of this compound.

Table 3: Hypothetical Temperature and Pressure Dependence for the Synthesis of this compound

| Temperature (°C) | H₂ Pressure (bar) | Expected Conversion (%) | Expected Selectivity (%) |

|---|---|---|---|

| 50 | 5 | Moderate | High |

| 80 | 5 | High | Good |

| 120 | 5 | Very High | Moderate |

| 80 | 1 | Moderate | Good |

| 80 | 10 | High | Good |

Scalability and Efficiency of Synthetic Protocols for this compound

Reactivity and Mechanistic Studies of N Isobutyl 2 Methylaniline

Nucleophilic Character of the Amine Nitrogen

The nitrogen atom in N-(isobutyl)-2-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. However, the steric bulk of the adjacent isobutyl and o-methyl groups can modulate its reactivity.

Substitution Reactions (e.g., SN2 Type Reactivity at other centers)

The nitrogen atom of this compound can act as a nucleophile in SN2 reactions. wikipedia.org In such reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group. The reaction proceeds via a backside attack, which is sensitive to steric hindrance. wikipedia.org

The rate of an SN2 reaction involving this compound would be influenced by the steric environment around the nitrogen atom. The presence of the isobutyl group and the ortho-methyl group creates significant steric congestion, which can hinder the approach of the nucleophilic nitrogen to the electrophilic center. This steric hindrance would likely lead to slower reaction rates compared to less hindered secondary amines like N-methylaniline.

Below is a table illustrating the expected relative reactivity in a hypothetical SN2 reaction with methyl iodide, based on general principles of steric hindrance in amines.

| Amine | Relative Rate | Steric Hindrance |

| N-methylaniline | 1 | Low |

| N-ethylaniline | 0.8 | Moderate |

| N-isobutylaniline | 0.5 | High |

| This compound | 0.3 | Very High |

| Note: The relative rates are illustrative and based on established principles of SN2 reactions. |

Amidation Reactions as a Nucleophile

This compound can serve as the nucleophilic component in amidation reactions, reacting with carboxylic acid derivatives such as acyl chlorides or anhydrides to form the corresponding amide. The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent.

While the nitrogen is nucleophilic, the steric hindrance from the isobutyl and ortho-methyl groups would again play a crucial role. These bulky groups can impede the approach to the carbonyl carbon, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve good yields. The resulting amide would be an N-isobutyl-N-(2-methylphenyl)amide.

Transformations Involving the Aromatic Ring

The substituents on the aromatic ring, the N-isobutylamino group and the methyl group, dictate the regioselectivity of reactions on the ring.

Electrophilic Aromatic Substitution Patterns

The N-isobutylamino group is a powerful activating group and an ortho-, para-director due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system. The methyl group is also an activating, ortho-, para-directing group, albeit weaker than the amino group.

In electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions), the incoming electrophile will be directed to the positions ortho and para to the strongest activating group, the N-isobutylamino group.

Position 4 (para to the amino group): This position is highly activated and sterically accessible, making it the most likely site for substitution.

Position 6 (ortho to the amino group): This position is also electronically activated. However, it is flanked by the bulky N-isobutylamino group and the methyl group, leading to significant steric hindrance. Substitution at this site is therefore less likely.

Position 3 and 5: These positions are meta to the amino group and are therefore less electronically favored.

Therefore, the major product of electrophilic aromatic substitution on this compound is expected to be the 4-substituted derivative.

Directed ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the ortho position. baranlab.orgorganic-chemistry.org The N-alkylamino group is a known DMG. wikipedia.org

For this compound, the N-isobutylamino group can direct the lithiation. The possible sites for deprotonation are the C6 position (ortho to the amino group) and the methyl group (benzylic position).

Ortho-lithiation (C6): The N-isobutylamino group can direct an organolithium base, such as n-butyllithium or sec-butyllithium, to deprotonate the C6 position. However, this position is sterically hindered by the adjacent methyl group.

Benzylic lithiation: The methyl group at C2 can also be deprotonated to form a benzylic anion.

The outcome of the reaction would likely depend on the reaction conditions, particularly the base and solvent used. It is plausible that a mixture of ortho-lithiated and benzylic-lithiated species could be formed. Subsequent reaction with an electrophile would lead to substitution at either the C6 position or the methyl group.

The table below outlines the potential products from a directed metalation reaction followed by quenching with an electrophile (E+).

| Lithiation Site | Product after Electrophilic Quench |

| C6 | N-(Isobutyl)-2-methyl-6-E-aniline |

| Benzylic (CH3) | N-(Isobutyl)-2-(E-methyl)aniline |

Reactivity of the Isobutyl Side Chain

The isobutyl group itself is generally unreactive under many conditions. The C-H bonds are typically not acidic enough for deprotonation unless under very harsh conditions. However, under radical conditions, it is possible to achieve functionalization of the isobutyl chain, though this is often unselective.

One potential area of reactivity could involve intramolecular reactions, where the isobutyl group interacts with a reactive intermediate generated on the aromatic ring or at the nitrogen atom. However, there is no specific literature data to support such reactivity for this particular molecule.

Oxidation Pathways

The oxidation of N-alkylanilines can proceed through several mechanisms, often initiated by the removal of an electron from the nitrogen atom or the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen (the α-carbon). For this compound, enzymatic and chemical oxidation pathways are of significant interest.

In biological systems, enzymes like cytochrome P450 catalyze the N-dealkylation of N,N-dialkylanilines through a process that can involve a one-electron oxidation mechanism. nih.gov This process often begins with the formation of an aminium radical cation. An alternative pathway involves hydrogen atom transfer (HAT) from the α-carbon of the alkyl group. This HAT step is often rate-limiting and leads to the formation of a carbinolamine intermediate. This intermediate is typically unstable and can subsequently decompose to yield an aldehyde (in this case, isobutyraldehyde) and the corresponding secondary amine (2-methylaniline). This dealkylation via C-H hydroxylation is a common metabolic route for N-alkylamines.

Chemical oxidation, for instance using oxidants like dichromate or benzoyl peroxide, can also lead to a variety of products. researchgate.netrsc.orgopenaccessjournals.com The reaction of N-alkylanilines with such oxidants can be complex, but the initial steps are believed to involve the formation of radical intermediates. researchgate.net The specific products formed depend on the reaction conditions and the nature of the oxidant used.

Functionalization at Alkyl Positions

The alkyl groups of this compound, particularly the isobutyl group, offer sites for chemical functionalization. Modern synthetic methods allow for the selective activation of C(sp³)–H bonds, enabling the introduction of new functional groups.

One powerful strategy involves the generation of an α-aminoalkyl radical. For instance, a process analogous to the [4+1] annulation of N,N-dialkylanilines could be applied. nih.gov This method uses a tailored amidyl radical to achieve a site-selective hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen on the isobutyl group. The resulting radical can then engage with a coupling partner, leading to the construction of more complex molecular architectures, such as N-alkylindoles. nih.gov

Another approach to functionalizing the alkyl position is through photoredox catalysis. This technique can generate α-aminoalkyl radicals under mild conditions, which can then participate in various carbon-carbon bond-forming reactions. This allows for the isobutyl group to be modified, expanding the synthetic utility of the parent molecule.

Mechanistic Investigations of N-Alkylation and Dealkylation Pathways

The formation and cleavage of the N-alkyl bond in anilines are fundamental transformations in organic chemistry. Understanding the mechanisms of these processes is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Hydride Transfer Mechanisms in Catalytic Amination

Catalytic reductive amination is a key method for forming C-N bonds, including the N-alkylation of amines. liv.ac.uk A prominent mechanism in this area is "transfer hydrogenation" or "borrowing hydrogen," which involves a series of hydride transfer steps mediated by a metal catalyst, often based on iridium or manganese. liv.ac.ukacs.org

In a typical cycle for the alkylation of a secondary amine like 2-methylaniline with an alcohol (e.g., isobutanol) to form this compound, the catalyst first abstracts a hydride from the alcohol, oxidizing it to an aldehyde (isobutyraldehyde). The aldehyde then undergoes condensation with the amine to form an iminium ion. In the final step, the metal hydride complex transfers the hydride to the iminium ion, reducing it to the final N-alkylated amine product and regenerating the catalyst. The key hydride transfer steps are the initial oxidation of the alcohol and the final reduction of the iminium intermediate. Detailed mechanistic studies on manganese catalysts have shown that the hydride transfer to the imine can occur via an outer-sphere mechanism. acs.org

| Reaction Type | Key Intermediates | Mechanism Feature | Catalyst Example |

| Catalytic Reductive Amination | Iminium Ion, Metal Hydride | Borrowing Hydrogen / Transfer Hydrogenation | Iridium or Manganese Complexes |

| Free Radical Addition | α-Aminoalkyl Radical | Single Electron Transfer (SET) | Photoredox Catalysts (e.g., Iridium) |

| Si-Si Bond Cleavage | Siliconium Ion | Ionic S(N)i-Si Nucleophilic Substitution | Amine acts as nucleophile |

Free Radical Pathways (if applicable to specific reactions)

Free radical reactions provide an alternative pathway for the transformation of this compound. These reactions are typically initiated by light or a radical initiator and proceed through neutral, highly reactive intermediates. masterorganicchemistry.com

A relevant example is the photoredox-catalyzed generation of α-aminoalkyl radicals. In this process, a photosensitizer (often an iridium complex) absorbs light and enters an excited state. The excited sensitizer (B1316253) can then engage in a single electron transfer (SET) with the aniline (B41778), which acts as an electron donor. This generates an aminium radical cation. Subsequent deprotonation from the carbon adjacent to the nitrogen on the isobutyl group yields a neutral α-aminoalkyl radical. This radical is a key intermediate that can add to electron-deficient olefins, such as α,β-unsaturated carbonyl compounds, to form a new carbon-carbon bond. This pathway represents a powerful method for the functionalization of the isobutyl group. The reaction rate is often independent of solvent polarity, a characteristic feature of many free-radical reactions. masterorganicchemistry.com

Reactions with Organometallic Species and Silicon Compounds

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile or a Lewis base, enabling reactions with various organometallic and silicon-containing compounds.

Si-Si Bond Cleavages Induced by Anilines

Anilines have been shown to induce the cleavage of silicon-silicon (Si-Si) bonds in perchlorooligosilanes, such as hexachlorodisilane (B81481) (Si₂Cl₆). While direct studies on this compound are limited, extensive research on the closely related N-methylaniline provides a strong model for this reactivity. The reaction proceeds via a proposed ionic S(N)i-Si nucleophilic substitution mechanism.

In this mechanism, the nitrogen atom of the aniline attacks one of the silicon atoms in the Si-Si bond. This nucleophilic attack leads to the polarization and eventual heterolytic cleavage of the Si-Si bond, forming a siliconium ion intermediate. In the presence of excess aniline, the final products are typically aminated monosilanes. The steric hindrance from the isobutyl and 2-methyl groups on this compound might influence the rate of this reaction compared to N-methylaniline, but the fundamental pathway is expected to be similar. The reaction of N-methylaniline with various perchlorooligosilanes yields a range of aminated silicon compounds, as detailed in the table below.

| Perchlorooligosilane Reactant | N-Methylaniline Products | Reference |

| Si₂Cl₆ (Hexachlorodisilane) | (NMePh)₃₋ₙSiHClₙ (n=0-2), (NMePh)₄₋ₙSiClₙ (n=2-3) | acs.org |

| Si₅Cl₁₀ (Decachlorocyclopentasilane) | (NMePh)₃₋ₙSiHClₙ, (NMePh)₄₋ₙSiClₙ | acs.org |

| Si₄Cl₈ (Octachlorocyclotetrasilane) | (NMePh)₃₋ₙSiHClₙ, (NMePh)₄₋ₙSiClₙ | acs.org |

| Si₅Cl₁₂ (Dodecachloroneopentasilane) | (NMePh)₃₋ₙSiHClₙ, (NMePh)₄₋ₙSiClₙ | acs.org |

This reactivity highlights the ability of anilines to activate and cleave otherwise stable Si-Si bonds, a process of significant interest in silicon chemistry. nih.gov

Applications of N Isobutyl 2 Methylaniline in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

N-(Isobutyl)-2-methylaniline serves as a crucial intermediate in the synthesis of a range of organic molecules. Its chemical structure allows for further functionalization, making it a valuable precursor in several industrial applications.

Precursor in the Synthesis of Agrochemicals

Furthermore, a patent for a herbicidal composition describes a mixture of diastereomers of N-(1'-Methyl-2'-methoxy-ethyl)-N-chloroacetyl-2-ethyl-6-methylaniline, highlighting the use of complex N-alkylanilines in creating effective crop protection agents. The synthesis of such complex molecules often involves multiple steps where simpler substituted anilines are key starting materials.

Building Block for Advanced Organic Compounds

The reactivity of the secondary amine and the aromatic ring in this compound makes it a versatile building block for more complex organic structures. N-alkylation of anilines is a fundamental transformation in organic synthesis, providing access to a wide array of functionalized molecules. yufenggp.com These reactions can be catalyzed by various transition metals, such as nickel and cobalt, enabling the efficient construction of carbon-nitrogen bonds.

The synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones, a class of compounds with potential biological activities, can be achieved starting from substituted anilines. nih.gov This demonstrates how this compound could be incorporated into heterocyclic scaffolds, which are prevalent in pharmaceuticals and other specialty chemicals. The isobutyl group can introduce specific steric and electronic effects that may be desirable in the final target molecule.

Intermediate in Dye and Pigment Production

Aniline (B41778) and its derivatives have historically been the cornerstone of the synthetic dye industry. google.com N-methylaniline, a close structural relative of this compound, is utilized as an intermediate in the production of dyes. google.com The general principle involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form an azo dye, which is a large and commercially important class of colorants.

While specific dyes derived from this compound are not prominently documented, the fundamental chemistry of azo dye synthesis is applicable. The nature of the substituents on the aniline ring, such as the isobutyl and methyl groups, can influence the final color, fastness, and other properties of the resulting dye.

Contributions to Polymer Science and Material Development

The unique properties of this compound also lend themselves to applications in the field of materials science, particularly in the synthesis and modification of polymers and in the development of organometallic compounds.

Monomer or Modifier in Polymer Synthesis

The polymerization of aniline and its derivatives is a well-established method for producing conducting polymers and other advanced materials. nih.gov Research has been conducted on the polymerization of 2-methylaniline, a structural component of this compound. nih.gov The presence of the N-isobutyl group would be expected to modify the polymerization process and the properties of the resulting polymer. For instance, the bulky isobutyl group could influence the polymer's solubility, processability, and morphology.

While there is no widespread commercial polymerization of this compound reported, its potential as a monomer or a co-monomer to tailor the properties of polyaniline-based materials remains an area of interest for researchers.

Applications in Organometallic Compounds and Catalysis

N-alkyl anilines can function as ligands in organometallic complexes, which are widely used as catalysts in a vast range of chemical transformations. nih.govresearchgate.net The nitrogen atom of the aniline can coordinate to a metal center, and the substituents on the aromatic ring and the nitrogen atom can be tuned to modulate the electronic and steric properties of the resulting catalyst. rutgers.edubeilstein-journals.org This, in turn, can influence the activity, selectivity, and stability of the catalytic system.

For example, chiral N-alkylaniline derivatives have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation, a powerful carbon-carbon bond-forming reaction. researchgate.net While specific catalytic applications of this compound complexes are not extensively documented, the principles of ligand design in organometallic catalysis suggest its potential in this area. The development of catalysts for various organic transformations, including cross-coupling reactions and polymerizations, often relies on the synthesis and screening of a diverse library of ligands, and this compound represents a potential candidate for such endeavors. nih.govyale.edu

This compound in Chemosensor Design and Analytical Reagents (Non-biological detection)

Scientific literature does not presently contain studies focused on the use of this compound as a primary component in the design of chemosensors for the non-biological detection of analytes. The development of such sensors typically involves the strategic design of molecules that exhibit a measurable response, such as a change in fluorescence or color, upon interaction with a specific target substance. The unique structural and electronic properties of a compound determine its suitability for these applications. However, the potential of this compound in this context has not been documented in available research.

Development of Fluorescent Probes

There is no published research on the development of fluorescent probes based on the this compound scaffold. The design of fluorescent probes often incorporates a fluorophore (a fluorescent emitting unit) and a receptor (a binding site) that can selectively interact with a target analyte. This interaction is designed to cause a change in the fluorescent properties of the probe, enabling detection. The exploration of this compound as either a fluorophore or a component of a receptor in a fluorescent probe system has not been reported.

Utility in Spectroscopic Detection Methods

Similarly, the utility of this compound in other spectroscopic detection methods for non-biological analytes is not described in the current body of scientific literature. Spectroscopic techniques are fundamental in analytical chemistry for the detection and quantification of substances. The specific application of this compound as a reagent or sensing element in these methods remains an unexplored area of research.

Spectroscopic and Analytical Characterization of N Isobutyl 2 Methylaniline

Advanced NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within the N-(isobutyl)-2-methylaniline molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The aromatic protons of the 2-methylaniline moiety typically appear in the downfield region, while the aliphatic protons of the isobutyl group and the methyl group on the ring are found further upfield.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would exhibit the following characteristic signals: The aromatic protons present as a multiplet in the range of δ 7.31–6.69 ppm. The N-H proton often appears as a broad singlet. The methylene (B1212753) protons (-CH₂-) of the isobutyl group, being adjacent to the nitrogen atom, are deshielded and appear as a doublet. The methine proton (-CH-) of the isobutyl group shows as a multiplet, and the two methyl groups (-CH₃) of the isobutyl moiety are expected to be a doublet. The methyl group attached to the aromatic ring would appear as a singlet.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.69 - 7.31 | m | - |

| NH | ~3.6 (broad) | s | - |

| N-CH₂- | ~2.92 | d | ~6.8 |

| Ring-CH₃ | ~2.21 | s | - |

| Isobutyl-CH | ~1.90 | m | ~6.7 |

| Isobutyl-(CH₃)₂ | ~1.01 | d | ~6.7 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. Aromatic carbons resonate at lower field (higher ppm) compared to aliphatic carbons.

In a typical ¹³C NMR spectrum, the carbon atoms of the aromatic ring would appear in the δ 110-150 ppm region. The ipso-carbon attached to the nitrogen atom is found at the lower end of this range. The aliphatic carbons of the isobutyl group and the methyl group on the ring resonate in the upfield region (δ 10-60 ppm). The methylene carbon adjacent to the nitrogen is the most deshielded of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | ~148 |

| Aromatic C-CH₃ | ~125 |

| Other Aromatic C | 110 - 130 |

| N-CH₂- | ~53 |

| Isobutyl-CH | ~28 |

| Ring-CH₃ | ~18 |

| Isobutyl-(CH₃)₂ | ~20 |

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the N-CH₂ protons and the isobutyl-CH proton, and between the isobutyl-CH proton and the isobutyl-(CH₃)₂ protons, confirming the connectivity within the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the signal for the N-CH₂ protons in the ¹H spectrum would correlate with the N-CH₂ carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, HMBC would show a correlation between the N-CH₂ protons and the aromatic C-N carbon, as well as the isobutyl-CH carbon, confirming the attachment of the isobutyl group to the nitrogen atom.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This technique is ideal for assessing the purity of a sample of this compound and confirming its identity. The gas chromatogram will show a single peak if the sample is pure, and the retention time of this peak can be compared to a known standard.

The mass spectrum obtained from the GC-MS will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₇N), the molecular weight is approximately 163.26 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. whitman.eduwhitman.edu

The electron ionization (EI) mass spectrum will also display a characteristic fragmentation pattern. Common fragmentation pathways for N-alkyl anilines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the loss of an alkyl radical, and cleavage of the C-N bond. For this compound, a prominent fragment would likely be observed at m/z 120, corresponding to the loss of an isobutyl radical.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, providing definitive confirmation of its chemical formula. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. While no specific spectra for this compound are publicly available, the expected characteristic absorption bands can be inferred from data on analogous compounds such as N-methylaniline and other N-alkylated anilines. researchgate.netnih.gov

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The N-H stretching vibration in secondary amines like this compound is expected to produce a characteristic peak. For instance, N-methylaniline exhibits an N-H stretching peak at 3411 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl and methyl groups are found just below 3000 cm⁻¹. The C-N stretching vibration and aromatic C=C ring stretches also provide key identifying peaks in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The chemical oxidation of related compounds like aniline (B41778) and N-methylaniline has been studied using Raman spectroscopy, demonstrating its utility for kinetic analysis and tracking changes in molecular structure during reactions. researchgate.netnih.gov For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and the symmetric vibrations of the alkyl substituents.

Table 1: Expected IR and Raman Peak Assignments for this compound based on Analogous Compounds This table is illustrative and based on data from structurally similar compounds due to the lack of specific published spectra for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| N-H | Stretch | ~3410 | Weak | Characteristic of secondary aromatic amines. Based on N-methylaniline. researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong | Multiple bands possible. |

| Aliphatic C-H | Stretch | 2850 - 2970 | Strong | From isobutyl and methyl groups. |

| C=C | Aromatic Ring Stretch | 1580 - 1620 | Strong | Multiple bands indicating the substituted benzene (B151609) ring. |

| N-H | Bend | 1500 - 1550 | Moderate | In-plane bending. |

| C-N | Stretch | 1250 - 1350 | Moderate | Aryl-amine C-N stretch. |

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes. amecj.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aniline derivatives, offering robust methods for separation and quantification during chemical process monitoring. researchgate.net For compounds like this compound, reversed-phase HPLC is the most common approach. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

Research on similar compounds provides a blueprint for method development. For instance, the separation of aniline and N-methylaniline has been successfully achieved using a C18 column with an acetonitrile-water mobile phase. nih.gov The detection is typically performed using a UV detector, as the aromatic ring of the aniline moiety is a strong chromophore. A study quantifying aniline and N-methylaniline in indigo (B80030) used a C18 column with a 70:30 (v/v) acetonitrile-water eluent and UV detection at 190 nm, achieving clear separation with retention times of 4.94 min for aniline and 5.76 min for N-methylaniline. nih.gov Other methods for aniline derivatives have employed mobile phases containing acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure good peak shape and resolution. sielc.comsielc.com

Table 2: Typical HPLC Conditions for the Analysis of Aniline Derivatives These conditions are based on established methods for related compounds and are applicable for the analysis of this compound.

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile / Water mixture (e.g., 70:30 v/v) | nih.gov |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Detection | UV (e.g., 190 nm or 254 nm) | nih.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | General Practice |

Gas Chromatography (GC) is a highly effective technique for assessing the purity and monitoring the progress of reactions involving volatile and thermally stable compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

GC methods coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) are frequently used for the analysis of methyl aniline compounds. amecj.comresearchgate.net A GC-MS method developed for methyl anilines in gasoline utilized a DB-1MS capillary column and selected ion monitoring (SIM) for quantification, demonstrating high accuracy and a low detection limit of 1.0 mg/L. researchgate.netgoogle.com Another study used a two-dimensional GC method to separate N-methyl aniline from complex gasoline mixtures, achieving excellent recovery and precision. researchgate.net These established methods, which often involve an initial liquid-liquid extraction step to isolate the analytes, can be readily adapted for the analysis of this compound to determine its purity or to track its formation or consumption in a chemical reaction. researchgate.net

Table 3: Typical GC Conditions for the Analysis of Aniline Derivatives These conditions are based on established methods for related compounds and are applicable for the analysis of this compound.

| Parameter | Condition | Source |

| Column | Capillary column (e.g., DB-1MS, DB-5) (e.g., 30 m x 0.25 mm x 0.25 µm) | researchgate.netgoogle.com |

| Carrier Gas | Helium or Nitrogen | General Practice |

| Injection | Split/Splitless | google.com |

| Injector Temp. | ~250 °C | researchgate.net |

| Oven Program | Temperature gradient (e.g., initial temp 100°C, ramp to 250°C) | Adapted from researchgate.net |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | amecj.comresearchgate.net |

Computational and Theoretical Studies on N Isobutyl 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the spectroscopic behavior of N-(Isobutyl)-2-methylaniline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting molecular properties. researchgate.netyoutube.comudel.edu For this compound, DFT calculations can provide a detailed picture of its electron distribution, which is key to understanding its reactivity.

The electronic properties of aniline (B41778) and its derivatives are significantly influenced by the substituent groups on the aromatic ring and the nitrogen atom. The methyl group at the ortho position and the isobutyl group on the nitrogen atom of this compound both act as electron-donating groups, which increases the electron density on the aromatic ring and the nitrogen atom. This, in turn, influences the molecule's reactivity, particularly in electrophilic substitution reactions. tsijournals.com

DFT calculations can quantify this influence through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netjmaterenvironsci.com For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors are valuable in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents expected values based on typical DFT calculations for analogous substituted anilines.

| Property | Expected Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -5.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.5 to 0.0 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 1.5 to 2.0 D | Measures the polarity of the molecule. |

Computational methods, especially DFT, are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. jmaterenvironsci.comnih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose and has shown good agreement with experimental data for a wide range of organic molecules, including substituted anilines. researchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predictions are crucial for assigning peaks in experimentally obtained NMR spectra and for confirming the structure of the molecule. For this compound, the predicted chemical shifts would be influenced by the electron-donating effects of the methyl and isobutyl groups.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. The predicted vibrational spectrum can be used to assign the various vibrational modes of the molecule, such as N-H stretching, C-H stretching, and aromatic ring vibrations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents representative values that would be expected from DFT calculations.

| Spectroscopic Parameter | Expected Range/Value |

|---|---|

| ¹H NMR Chemical Shift (Ar-H) | 6.5 - 7.5 ppm |

| ¹H NMR Chemical Shift (N-H) | 3.5 - 4.5 ppm |

| ¹³C NMR Chemical Shift (Ar-C) | 110 - 150 ppm |

| IR Frequency (N-H stretch) | 3350 - 3450 cm⁻¹ |

| IR Frequency (C-N stretch) | 1250 - 1350 cm⁻¹ |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of this compound.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. storion.ruyoutube.com Various algorithms are used to find the energy minimum on the potential energy surface. For this compound, geometry optimization would reveal the preferred bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that a true energy minimum has been located. uctm.edu

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The most significant rotations are around the C(aryl)-N bond and the N-C(isobutyl) bond. The rotation of the isobutyl group relative to the aniline plane will give rise to different conformers with varying energies. pleiades.onlineiaea.orgunacademy.com

Computational methods can be used to explore this conformational landscape by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of the global minimum energy conformer and other low-energy conformers that may be present at room temperature. The relative energies of these conformers determine their population distribution. Understanding the conformational preferences is important as it can influence the molecule's physical properties and its ability to interact with other molecules.

Mechanistic Insights from Computational Simulations

Computational simulations can provide detailed mechanistic insights into the chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. tsijournals.commdpi.comresearchgate.net

For instance, in an electrophilic aromatic substitution reaction, computational studies can model the approach of the electrophile to the aniline ring, the formation of the sigma complex (Wheland intermediate), and the final deprotonation step. tsijournals.com The calculations can help to determine whether the substitution is more likely to occur at the ortho, meta, or para positions relative to the amino group, and how the presence of the methyl and isobutyl substituents influences this regioselectivity.

Similarly, for reactions involving the nitrogen atom, such as N-alkylation or N-acylation, computational simulations can elucidate the reaction pathway and the structure of the transition state. This information is invaluable for understanding the reactivity of this compound and for designing new synthetic routes.

Transition State Analysis for Key Reactions

The formation of this compound typically proceeds through a reductive amination pathway. This process involves two key steps: the formation of an intermediate imine from 2-methylaniline (o-toluidine) and isobutyraldehyde (B47883), followed by the reduction of the imine to the final secondary amine product. Transition state analysis of these steps is crucial for understanding the reaction kinetics and selectivity.

Imine Formation:

The initial step is the condensation of 2-methylaniline and isobutyraldehyde to form N-(2-methylphenyl)isobutylimine. This reaction is generally acid-catalyzed and involves the formation of a hemiaminal intermediate. The rate-determining step is typically the dehydration of this hemiaminal to the imine.

Imine Reduction:

The second key step is the reduction of the intermediate imine. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. Computational studies on the reduction of imines have elucidated the nature of the transition state for the hydride transfer from the reducing agent to the imine carbon.

For the reduction of an aldimine with a borohydride reagent, the transition state is characterized by the approach of the hydride to the electrophilic carbon of the C=N bond. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction if the reactants are chiral. In the case of N-(2-methylphenyl)isobutylimine, the transition state for reduction would involve the transfer of a hydride ion to the imine carbon, leading to the formation of the this compound product.

Interactive Data Table: Representative Calculated Activation Energies for Analogous Reductive Amination Steps.

| Reaction Step | Reactants | Product | Computational Method | Calculated Activation Energy (kcal/mol) |

| Imine Formation | Acetaldehyde (B116499) + Methylamine (B109427) | Z-methylethylideneimine | DFT | Lower than aldehyde reduction |

| Imine Reduction | Z-methylethylideneimine + NaBH(OAc)₃ | Ethylmethylamine | DFT | Lower than aldehyde reduction |

Note: The data presented is for an analogous system and serves to illustrate the relative energetics of the reductive amination process. The specific values for the formation of this compound may differ.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as the intrinsic reaction coordinate (IRC) analysis, provides a detailed pathway connecting the reactants, transition state, and products on the potential energy surface. This allows for a visualization of the energy profile of the reaction and a deeper understanding of the mechanism.

Reductive Amination Pathway:

A theoretical reaction coordinate diagram for the formation of this compound via reductive amination would illustrate the relative energies of the reactants (2-methylaniline and isobutyraldehyde), the hemiaminal intermediate, the imine intermediate, the transition states for imine formation and reduction, and the final product.

Based on computational studies of similar systems, the general profile of the reaction coordinate would show the following features:

An initial energy barrier corresponding to the transition state for the formation of the hemiaminal intermediate.

A local energy minimum representing the stability of the hemiaminal.

A subsequent, typically higher, energy barrier for the transition state of the dehydration of the hemiaminal to form the imine.

Another energy minimum corresponding to the imine intermediate.

A final energy barrier for the transition state of the imine reduction, leading to the final product, this compound, which would reside at the lowest energy point on the diagram.

Computational studies on the reductive amination of acetaldehyde with methylamine using sodium triacetoxyborohydride (B8407120) (STAB) have shown that the transition states for both the formation and subsequent reduction of the imine have lower energy barriers compared to the direct reduction of the starting aldehyde. semanticscholar.org This confirms that in a one-pot reductive amination, the formation of the amine product is the favored pathway. semanticscholar.org The reaction coordinate would clearly depict the thermodynamic and kinetic preference for the formation of the N-alkylated amine over the simple reduction of the aldehyde to an alcohol.

Environmental Fate and Degradation Pathways of N Isobutyl 2 Methylaniline Excluding Ecotoxicity

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that can lead to the transformation of chemical compounds in the environment. For N-(Isobutyl)-2-methylaniline, the primary abiotic degradation pathways of interest are photolysis and hydrolysis.

Photolysis, or the breakdown of compounds by light, is a potential degradation pathway for aromatic amines like this compound, particularly in aquatic environments and on surfaces exposed to sunlight. The presence of the aniline (B41778) moiety suggests that the compound can absorb ultraviolet (UV) radiation, which may lead to its transformation.

Potential photo-degradation pathways for this compound, inferred from related compounds, could involve:

N-dealkylation: Cleavage of the N-isobutyl bond to form 2-methylaniline and isobutanol.

Hydroxylation of the aromatic ring: Addition of hydroxyl groups to the benzene (B151609) ring, leading to the formation of aminophenol derivatives.

Oxidation of the amino group: Transformation of the amino group to nitroso or nitro derivatives.

Table 1: Potential Photolytic Degradation Pathways of this compound

| Pathway | Potential Products | Environmental Matrix |

|---|---|---|

| N-Dealkylation | 2-Methylaniline, Isobutanol | Aquatic Systems |

| Ring Hydroxylation | Hydroxylated this compound derivatives | Aquatic Systems, Surfaces |

| Amino Group Oxidation | Nitroso and Nitro derivatives | Aquatic Systems |

Note: This table is based on inferred pathways from analogous compounds due to the lack of direct experimental data for this compound.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The N-alkyl bond in N-alkylanilines is generally considered to be stable under typical environmental pH and temperature conditions. umich.eduresearchgate.net Therefore, this compound is expected to exhibit high hydrolytic stability. Significant hydrolysis is unlikely to be a major degradation pathway for this compound in the environment.

Biotic Degradation (Microbial Metabolism)

Biotic degradation, mediated by microorganisms, is expected to be the primary mechanism for the removal of this compound from the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming and mineralizing a wide range of organic pollutants, including substituted anilines.

Aerobic Degradation: In the presence of oxygen, microorganisms are likely to degrade this compound through a series of oxidative reactions. Based on studies of similar compounds, the aerobic biodegradation pathway is expected to be initiated by either N-dealkylation or hydroxylation of the aromatic ring. nih.govplos.org

Initial Attack: The degradation can be initiated by monooxygenases or dioxygenases. An initial attack could lead to the formation of a hydroxylated intermediate or the cleavage of the isobutyl group.

Intermediate Formation: The degradation of 2-methyl-6-ethylaniline by Sphingobium sp. proceeds through hydroxylation of the aromatic ring. nih.gov A similar mechanism can be postulated for this compound, leading to the formation of hydroxylated derivatives.

Ring Cleavage: Following initial transformations, the resulting catecholic intermediates are susceptible to ring cleavage by dioxygenases. This can occur via ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can then enter central metabolic pathways. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is also possible, although likely at a slower rate than aerobic degradation. The anaerobic degradation of n-alkanes often proceeds via addition to fumarate. frontiersin.orgnih.govnih.govfrontiersin.org While this is more characteristic for alkanes, analogous initial activation steps for the isobutyl group cannot be entirely ruled out. For the aniline moiety, anaerobic degradation pathways are less well-defined but may involve reductive processes.

Table 2: Inferred Biotic Degradation Pathways of this compound

| Condition | Initial Step | Key Intermediates | Final Products (Mineralization) |

|---|---|---|---|

| Aerobic | N-Dealkylation / Ring Hydroxylation | 2-Methylaniline, Catechol derivatives | Carbon Dioxide, Water, Ammonium (B1175870) |

| Anaerobic | Reductive Dealkylation / Ring Reduction | 2-Methylaniline, Cyclohexane derivatives | Methane, Carbon Dioxide, Ammonium |

Note: This table presents plausible degradation pathways based on the metabolism of structurally related compounds.

While specific toxicological data for the degradation products of this compound are unavailable, the ultimate goal of microbial degradation is mineralization. Complete mineralization of the compound would result in the formation of carbon dioxide, water, and inorganic nitrogen (e.g., ammonium), which are non-toxic.

The formation of intermediate metabolites, such as 2-methylaniline and various hydroxylated aromatic compounds, is a critical consideration. While these intermediates are generally less persistent than the parent compound, they may exhibit their own toxicological properties. However, in efficient biodegradation systems, these intermediates are transient and are further degraded.

Microbial Dealkylation: N-dealkylation is a well-documented microbial transformation for N-alkylanilines. researchgate.netnih.gov This process involves the enzymatic cleavage of the bond between the nitrogen atom and the alkyl group. For this compound, this would result in the formation of 2-methylaniline and isobutanal or isobutanol. This is often an initial step in the degradation pathway, making the aromatic ring more accessible to further enzymatic attack.

Aromatic Ring Cleavage: Following the initial modifications, such as hydroxylation, the aromatic ring of the resulting intermediates (e.g., substituted catechols) is opened by ring-cleaving dioxygenases. nih.govnih.gov

Ortho-cleavage: The ring is cleaved between two adjacent hydroxyl groups, leading to the formation of cis,cis-muconic acid derivatives.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde.

These aliphatic products are then further metabolized through various pathways (e.g., the beta-ketoadipate pathway) to intermediates of central metabolism, such as succinate and acetyl-CoA, leading to complete mineralization. nih.gov

Environmental Monitoring and Analytical Methods for Detection in Non-Biological Samples

The detection and quantification of this compound in environmental matrices such as water and soil are critical for understanding its environmental fate. Monitoring this compound relies on sophisticated analytical methodologies capable of identifying it at trace concentrations. These methods generally involve two key stages: first, the sampling and extraction of the analyte from the environmental matrix, and second, its detection and quantification using chromatographic techniques. Given the limited specific research on this compound, the methods described are based on established and validated procedures for similar substituted anilines, which are directly applicable.

Sampling and Extraction Methodologies

The primary objective of sampling and extraction is to isolate this compound from complex environmental samples (water and soil) and concentrate it into a form suitable for instrumental analysis. The choice of method depends on the sample matrix, the concentration of the analyte, and the required detection limits.

For aqueous samples, grab sampling is common, where water is collected in clean, typically amber glass containers to prevent photodegradation. To ensure sample integrity before extraction, preservation techniques such as refrigeration at approximately 4°C and pH adjustment are often employed. The extraction of aniline derivatives from water has traditionally been performed using liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758). epa.gov However, solid-phase extraction (SPE) is now more prevalent due to its numerous advantages, including higher enrichment factors, reduced solvent consumption, and ease of automation. thermofisher.comnih.gov

In SPE, water samples are passed through a cartridge packed with a solid adsorbent. For aniline compounds, various sorbent materials can be used, and the selection is crucial for efficient extraction. After adsorption, the analyte is eluted from the cartridge using a small volume of an organic solvent. nih.gov A variation of this technique is on-line SPE, which automates the entire process by integrating the extraction step directly with the chromatographic system, saving time and minimizing operator influence. thermofisher.com

For soil and sediment samples, the initial step involves collecting a representative sample, followed by air-drying and sieving to ensure homogeneity. kzndard.gov.za Extraction from solid matrices is more complex than from water. Accelerated Solvent Extraction (ASE) is an established technique that uses conventional solvents at elevated temperatures and pressures to rapidly extract analytes. nih.gov Other methods include ultrasonic extraction and Soxhlet extraction, though these can be more time-consuming and require larger solvent volumes. itrcweb.org

Recent advancements have focused on miniaturized and more environmentally friendly techniques. Solid-phase microextraction (SPME) is a solvent-free method where a coated fiber is exposed directly to the sample (direct immersion) or the headspace above it. The analytes adsorb onto the fiber coating and are then thermally desorbed directly into the chromatographic instrument. researchgate.netacs.org Dispersive liquid-liquid microextraction (DLLME) and dispersive solid-phase extraction (d-SPE) are other innovative approaches that offer rapid extraction with minimal solvent use. amecj.com

Table 1: Common Extraction Methodologies for Anilines in Environmental Samples

| Method | Matrix | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. epa.gov | Simple, well-established. | Requires large volumes of organic solvents, can be labor-intensive, prone to emulsion formation. |

| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed from the liquid sample onto a solid sorbent, then eluted with a solvent. thermofisher.comnih.gov | High enrichment, reduced solvent use, automation potential. thermofisher.com | Sorbent selection is critical, potential for matrix interference. |